1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine
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Overview
Description
1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine is a compound that features a piperazine ring substituted with a phenyl group, which is further substituted with a 1,2,4-triazole ring
Mechanism of Action
Target of Action
It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Mode of Action
The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
It’s known that the presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Pharmacokinetics
It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Action Environment
It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can influence various biochemical reactions, including enzyme inhibition or activation .
Cellular Effects
These effects can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The compound’s ability to interact with enzymes such as CYP-450 suggests it may be involved in various metabolic pathways .
Transport and Distribution
Its ability to interact with various biomolecules suggests it may be transported and distributed in a manner similar to other triazole compounds .
Subcellular Localization
Its ability to interact with various biomolecules suggests it may be localized in specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine or triazole rings.
Scientific Research Applications
1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and sensing.
Industry: It is used as an intermediate in the synthesis of various fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)aniline: A precursor in the synthesis of 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]piperazine.
1-(4-aminophenyl)piperazine: Another compound with a similar structure but different functional groups.
1-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine: A structural isomer with the triazole ring in a different position.
Uniqueness
This compound is unique due to the presence of both the piperazine and triazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[4-(1,2,4-triazol-4-yl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-3-12(17-9-14-15-10-17)4-2-11(1)16-7-5-13-6-8-16/h1-4,9-10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETSDGLIXBMMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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